Methyl 3-amino-2,6-difluorobenzoate

Description

BenchChem offers high-quality Methyl 3-amino-2,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

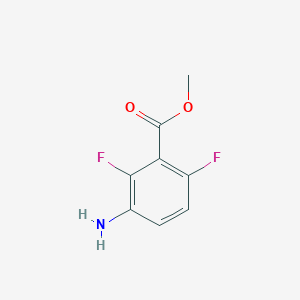

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHGFLADBGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670230 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-02-0 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-2,6-difluorobenzoate: A Key Building Block in Modern Medicinal Chemistry

Abstract

Methyl 3-amino-2,6-difluorobenzoate (CAS No. 84832-02-0) is a strategically important fluorinated aniline derivative that has emerged as a valuable building block in contemporary drug discovery and development. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking an amine and a methyl ester, imparts specific electronic and conformational properties that are highly sought after, particularly in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthesis protocol, its reactivity profile, and its significant applications, with a focus on its role in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Fluorination in Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3][4] Methyl 3-amino-2,6-difluorobenzoate is a prime example of a fluorinated building block designed to leverage these advantages.[5][6] The presence of two fluorine atoms ortho to the amino group significantly modulates the basicity and nucleophilicity of the amine, while also influencing the conformation of the molecule, which can be critical for achieving high-affinity interactions with protein targets. Its designation as a "Protein Degrader Building Block" by suppliers highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[5]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of Methyl 3-amino-2,6-difluorobenzoate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84832-02-0 | [5] |

| Molecular Formula | C₈H₇F₂NO₂ | [5] |

| Molecular Weight | 187.14 g/mol | [5][6] |

| Appearance | Solid, low-melting solid | - |

| Purity | Typically ≥96% or ≥98% | [5][6] |

| Storage | Room temperature, protect from light | [5][6] |

| Solubility | Soluble in common organic solvents such as DCM, THF, and ethyl acetate. | - |

| LogP (Predicted) | 1.3336 | [6] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [6] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine coupling. The amine protons would appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR would show eight distinct signals. The carbonyl carbon of the ester would be the most downfield signal (around 165-170 ppm). The aromatic carbons directly attached to fluorine would show large one-bond C-F coupling constants, appearing as doublets. Other aromatic carbons would show smaller two- and three-bond C-F couplings.[7]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-F Stretching: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 187. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 156, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 128.

Synthesis and Manufacturing

While specific industrial synthesis protocols are often proprietary, a robust and scalable synthesis route for Methyl 3-amino-2,6-difluorobenzoate can be proposed based on established organic chemistry principles and analogous transformations found in the patent and scientific literature. The following multi-step synthesis starts from the readily available 2,6-difluorobenzoic acid.

Proposed Synthetic Pathway

Step-by-Step Experimental Protocol

Step 1: Esterification of 2,6-Difluorobenzoic Acid

-

Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard Fischer esterification reaction, typically catalyzed by a strong acid. The ester group is less activating to the aromatic ring than a carboxylic acid, which can be beneficial for controlling the subsequent nitration step.

-

Procedure:

-

To a solution of 2,6-difluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2,6-difluorobenzoate, which can often be used in the next step without further purification.[8]

-

Step 2: Nitration of Methyl 2,6-Difluorobenzoate

-

Rationale: This step introduces a nitro group onto the aromatic ring, which will subsequently be reduced to the desired amino group. The directing effects of the fluorine and ester groups favor nitration at the 3-position.

-

Procedure:

-

Add Methyl 2,6-difluorobenzoate (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) until the reaction is complete as monitored by HPLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 2,6-difluoro-3-nitrobenzoate. Purification can be achieved by recrystallization or column chromatography.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve Methyl 2,6-difluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases or analysis shows complete conversion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2,6-difluorobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

-

Reactivity and Chemical Behavior

The reactivity of Methyl 3-amino-2,6-difluorobenzoate is governed by its three key functional groups: the primary aromatic amine, the electron-deficient difluorinated aromatic ring, and the methyl ester.

Reactions at the Amino Group

The primary amine is a nucleophilic center and can undergo a variety of common transformations, including:

-

Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This is a particularly relevant reaction in medicinal chemistry for introducing sulfonamide moieties or for linking the building block to other fragments.[8][9]

-

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Influence of Fluorine Atoms

The two electron-withdrawing fluorine atoms have a significant impact on the molecule's reactivity:

-

Reduced Basicity of the Amine: The fluorine atoms decrease the electron density on the aromatic ring and, by extension, on the nitrogen atom, making the amine less basic compared to non-fluorinated anilines.

-

Activation towards Nucleophilic Aromatic Substitution: While the ring is generally electron-deficient, the positions para to the fluorine atoms are activated towards nucleophilic attack, although this is less common than reactions involving the amine.

-

Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, a desirable feature in drug design.[1][10]

Applications in Drug Discovery and Development

The primary application of Methyl 3-amino-2,6-difluorobenzoate is as a specialized building block in the synthesis of complex, high-value molecules, most notably for targeted protein degradation.

Key Building Block for PROTACs

PROteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Methyl 3-amino-2,6-difluorobenzoate is an ideal starting material for the synthesis of the POI-binding ligand portion of a PROTAC. The amine group provides a convenient handle for attaching the linker, often through an amide or sulfonamide bond. The difluorophenyl moiety can be a critical part of the pharmacophore that binds to the target protein, with the fluorine atoms contributing to binding affinity and improved pharmacokinetic properties.

Rationale for Use in Medicinal Chemistry

The choice of the 2,6-difluoro substitution pattern is a deliberate design element for several reasons:

-

Conformational Restriction: The ortho-fluorine atoms can restrict the rotation around the C-N bond, locking the molecule into a specific conformation that may be more favorable for binding to a target protein.

-

Modulation of Physicochemical Properties: As discussed, the fluorine atoms fine-tune the molecule's pKa and lipophilicity, which are critical for cell permeability and overall drug-like properties.[1]

-

Enhanced Metabolic Stability: The C-F bonds are resistant to metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[4][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-amino-2,6-difluorobenzoate.

-

Hazard Classification: The compound is generally classified with the GHS07 pictogram (exclamation mark).

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

Methyl 3-amino-2,6-difluorobenzoate is a highly valuable and versatile building block for medicinal chemists. Its unique structural and electronic properties, conferred by the specific arrangement of its functional groups, make it particularly well-suited for the synthesis of sophisticated molecules like PROTACs. The strategic incorporation of the 2,6-difluoroaniline motif can lead to drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. As targeted protein degradation continues to gain prominence as a therapeutic strategy, the demand for and importance of specialized building blocks like Methyl 3-amino-2,6-difluorobenzoate are set to grow. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful intermediate into their drug discovery programs.

References

-

Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (URL: [Link])

-

Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Aladdin Scientific. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. (URL: [Link])

-

The Versatility of Difluoroaniline Derivatives in Modern Chemistry. (URL: [Link])

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. (URL: [Link])

-

Fluorinated Building Blocks. Halocarbon Life Sciences. (URL: [Link])

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (URL: [Link])

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.

- US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. (URL: [Link])

-

Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. PubChem. (URL: [Link])

-

Methyl 4-amino-2,6-difluorobenzoate. PubChem. (URL: [Link])

-

Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. PharmaCompass. (URL: [Link])

-

CAS No : 1195768-19-4 | Product Name : Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Pharmaffiliates. (URL: [Link])

-

Methyl 3-amino-2,6-difluorobenzoate. Active Biopharma. (URL: [Link])

-

2,6-Difluorobenzoic acid. CAS#:385-00-2. Chemsrc. (URL: [Link])

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 4. 氟化合成砌块 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. nbinno.com [nbinno.com]

Methyl 3-amino-2,6-difluorobenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 3-amino-2,6-difluorobenzoate

Introduction

Methyl 3-amino-2,6-difluorobenzoate is a fluorinated aromatic compound of significant interest to researchers and professionals in the fields of drug discovery and organic synthesis. Its unique structural features, particularly the presence of two electron-withdrawing fluorine atoms and an amino group on the benzene ring, make it a valuable building block for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, applications, and safety considerations of Methyl 3-amino-2,6-difluorobenzoate, offering a technical resource for scientists and drug development professionals.

Chemical and Physical Properties

Methyl 3-amino-2,6-difluorobenzoate is a substituted benzoic acid methyl ester. The presence of fluorine atoms significantly influences its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | [3][4] |

| Molecular Weight | 187.14 g/mol | [4][5] |

| CAS Number | 84832-02-0 | [3] |

| Appearance | Solid, semi-solid, or liquid | |

| Purity | ≥96% - ≥98% | [3][4] |

| Storage | Room temperature, or in a freezer under an inert atmosphere | [3] |

| Topological Polar Surface Area | 52.32 Ų | [4] |

| LogP | 1.3336 | [4] |

Synthesis and Purification

The synthesis of Methyl 3-amino-2,6-difluorobenzoate typically involves a multi-step process starting from a readily available difluorinated precursor. While specific proprietary methods may vary, a general and logical synthetic approach can be inferred from established organic chemistry principles and published syntheses of analogous compounds.[6][7][8]

A plausible synthetic route starts with 2,6-difluorobenzoic acid. The key steps would involve nitration, followed by esterification, and finally, reduction of the nitro group to an amine.

Experimental Protocol: A Representative Synthesis

-

Nitration of 2,6-Difluorobenzoic Acid:

-

2,6-difluorobenzoic acid is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The resulting 2,6-difluoro-3-nitrobenzoic acid is then isolated by pouring the reaction mixture onto ice and filtering the precipitate.

-

-

Esterification to Methyl 2,6-difluoro-3-nitrobenzoate:

-

The dried 2,6-difluoro-3-nitrobenzoic acid is dissolved in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.[7]

-

The mixture is refluxed until the esterification is complete.

-

The excess methanol is removed under reduced pressure, and the crude methyl ester is purified.

-

-

Reduction of the Nitro Group:

-

The purified Methyl 2,6-difluoro-3-nitrobenzoate is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or a metal-based reducing agent like tin(II) chloride, is used to reduce the nitro group to an amino group.

-

The reaction is monitored until completion, and the catalyst is filtered off.

-

The solvent is evaporated to yield the crude Methyl 3-amino-2,6-difluorobenzoate.

-

Purification

The final product is typically purified using column chromatography on silica gel, with a mixture of ethyl acetate and a non-polar solvent like hexane as the eluent.[9] The purity of the final product should be confirmed by analytical methods.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for Methyl 3-amino-2,6-difluorobenzoate.

Analytical Characterization

To ensure the identity and purity of Methyl 3-amino-2,6-difluorobenzoate, a combination of analytical techniques is employed.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons (which may be broad and exchangeable with D₂O), and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (187.14 m/z). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-F stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically greater than 98%. |

Applications in Drug Discovery and Medicinal Chemistry

Methyl 3-amino-2,6-difluorobenzoate is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the development of targeted therapies for cancer. Its utility stems from the strategic placement of its functional groups.

The amino group serves as a versatile handle for forming amide bonds, sulfonamides, or for participating in various coupling reactions to build more complex molecular scaffolds. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can improve the metabolic stability and pharmacokinetic properties of the final drug molecule.[2] This compound is listed as a building block for protein degraders, a novel class of therapeutics.[3]

Conceptual Application in Targeted Therapy

Caption: Conceptual role of Methyl 3-amino-2,6-difluorobenzoate in drug discovery.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place.[4] For long-term storage, keeping it in a freezer under an inert atmosphere is recommended to prevent degradation.

Conclusion

Methyl 3-amino-2,6-difluorobenzoate is a key chemical intermediate with significant applications in modern drug discovery and organic synthesis. Its unique combination of functional groups and fluorine substitution provides a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicintermediate.com [organicintermediate.com]

- 7. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 3-amino-2,6-difluorobenzoate

Introduction: The Strategic Importance of Fluorinated Synthons in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have rendered fluorinated building blocks indispensable in the development of novel therapeutics. Among these, Methyl 3-amino-2,6-difluorobenzoate stands out as a key intermediate, particularly in the synthesis of targeted cancer therapies. Its trifunctionalized aromatic core, featuring an amine, an ester, and two fluorine substituents, offers a versatile platform for the construction of complex and potent bioactive molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 3-amino-2,6-difluorobenzoate, alongside practical insights into its synthesis, reactivity, and safe handling.

Physicochemical Properties: A Comprehensive Data Summary

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring process safety and reproducibility. The data for Methyl 3-amino-2,6-difluorobenzoate, collated from various sources, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84832-02-0 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |

| Molecular Weight | 187.14 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 74 °C (literature) | [4] |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, DMSO) | General chemical knowledge |

| pKa (predicted) | ~2-3 (for the protonated amine) | Predicted based on aniline derivatives |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected shifts for Methyl 3-amino-2,6-difluorobenzoate are as follows:

-

¹H NMR:

-

Aromatic Protons (2H): The two aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The coupling to each other and to the two fluorine atoms will result in a characteristic splitting pattern.

-

Amine Protons (2H): A broad singlet is expected between δ 3.5-4.5 ppm, the exact position of which is dependent on the solvent and concentration.

-

Methyl Protons (3H): A sharp singlet will be observed around δ 3.8-3.9 ppm, characteristic of a methyl ester.

-

-

¹³C NMR:

-

Carbonyl Carbon: The ester carbonyl carbon will resonate at approximately δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which is a key diagnostic feature.

-

Methyl Carbon: The methyl carbon of the ester group will appear around δ 52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for Methyl 3-amino-2,6-difluorobenzoate are predicted to be:

| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |

| N-H Stretch (amine) | 3300-3500 | Two sharp to medium bands |

| C-H Stretch (aromatic) | 3000-3100 | Weak to medium bands |

| C-H Stretch (methyl) | 2850-2960 | Weak to medium bands |

| C=O Stretch (ester) | 1700-1730 | Strong, sharp band |

| C=C Stretch (aromatic) | 1580-1620 | Medium to strong bands |

| C-F Stretch | 1100-1300 | Strong bands |

The presence of two sharp bands in the N-H stretching region is characteristic of a primary amine. The strong carbonyl absorption confirms the presence of the ester group.

Mass Spectrometry (MS)

In mass spectrometry, Methyl 3-amino-2,6-difluorobenzoate is expected to show a molecular ion peak ([M]⁺) at m/z = 187.14. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 128.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of Methyl 3-amino-2,6-difluorobenzoate can be approached through several synthetic routes. A plausible and efficient method involves the esterification of the corresponding carboxylic acid, 3-amino-2,6-difluorobenzoic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to Methyl 3-amino-2,6-difluorobenzoate.

Experimental Protocol: Esterification of 3-Amino-2,6-difluorobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.2 eq), to the suspension at 0 °C.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure Methyl 3-amino-2,6-difluorobenzoate.

Chemical Reactivity

The reactivity of Methyl 3-amino-2,6-difluorobenzoate is governed by its three key functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This functionality is often the site of modification in the synthesis of more complex molecules.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.

-

Fluorinated Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.

Applications in Drug Development: A Building Block for Targeted Therapies

The structural motifs present in Methyl 3-amino-2,6-difluorobenzoate make it a valuable precursor in the synthesis of kinase inhibitors for cancer therapy. The fluorinated aniline moiety is a common feature in many modern pharmaceuticals, where it often plays a crucial role in binding to the target protein.

For instance, derivatives of this compound are key intermediates in the synthesis of drugs that target specific signaling pathways that are dysregulated in cancer cells. The amino group provides a handle for the attachment of other molecular fragments, while the fluorinated phenyl ring can enhance the binding affinity and pharmacokinetic properties of the final drug molecule.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-amino-2,6-difluorobenzoate.

Hazard Identification

Based on available Safety Data Sheets (SDS) for this and similar compounds, the primary hazards include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Acute Toxicity (Oral): May be harmful if swallowed.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Chemical Innovation

Methyl 3-amino-2,6-difluorobenzoate is a strategically important building block in the field of medicinal chemistry. Its unique combination of functional groups, coupled with the beneficial effects of fluorination, provides chemists with a versatile platform for the synthesis of novel and effective therapeutic agents. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and efficient application in the laboratory and beyond.

References

- Regulska, E., Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2009). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 924–926, 355-363.

-

MDPI. Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for... Available at: [Link]

-

ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available at: [Link]

-

Oakwood Chemical. Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Available at: [Link]

-

ACS Publications. Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemistry World. Scale ranks reactivity of fluorinating reagents. Available at: [Link]

-

PubChem. Methyl 4-amino-2,6-difluorobenzoate. Available at: [Link]

-

PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Available at: [Link]

-

Pharmaffiliates. Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Available at: [Link]

-

Chemsrc. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

-

PubMed. Unique reactivity of fluorinated molecules with transition metals. Available at: [Link]

-

NIST WebBook. Benzoic acid, 3-amino-, methyl ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Fluorinated Aromatic Intermediates. Available at: [Link]

-

PubMed. Roles of METTL3 in cancer: mechanisms and therapeutic targeting. Available at: [Link]

-

PubMed. Targeting 6-phosphofructo-2-kinase (PFKFB3) as a therapeutic strategy against cancer. Available at: [Link]

-

NIST WebBook. Methyl 2,6-difluorobenzoate. Available at: [Link]

Sources

A Technical Guide to Methyl 3-amino-2,6-difluorobenzoate: A Novel Fragment for Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in therapeutics, capable of eliminating disease-causing proteins rather than merely inhibiting them. The efficacy of Proteolysis Targeting Chimeras (PROTACs), the primary agents of TPD, is critically dependent on the molecular scaffolds used to recruit E3 ubiquitin ligases. While ligands for ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the field is in continuous pursuit of novel building blocks that offer improved potency, selectivity, and drug-like properties. This guide introduces Methyl 3-amino-2,6-difluorobenzoate as a promising, albeit underexplored, building block for developing next-generation protein degraders. We provide a comprehensive analysis of its strategic value, a plausible synthetic route, and a detailed, field-proven workflow for its incorporation into a VHL-recruiting PROTAC and subsequent validation.

Part 1: The Strategic Imperative for Novel Degrader Building Blocks

The TPD field is predicated on hijacking the cell's native ubiquitin-proteasome system.[1] PROTACs, the heterobifunctional molecules at the heart of this strategy, consist of three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2] The E3 ligase ligand is the cornerstone of this assembly, as its interaction dictates the formation of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[1]

While effective, the current reliance on a limited set of E3 ligase ligands represents a bottleneck, potentially constraining the scope of degradable proteins and therapeutic applications.[3] The development of novel, synthetically tractable fragments that can be elaborated into potent E3 ligase ligands is therefore a high-priority objective for the drug discovery community.

Part 2: Methyl 3-amino-2,6-difluorobenzoate - A Rationale for a New Core

We propose Methyl 3-amino-2,6-difluorobenzoate as a high-potential starting fragment for developing novel E3 ligase ligands, particularly for the VHL E3 ligase. The rationale is grounded in established principles of medicinal chemistry, specifically the strategic use of fluorine.[4]

The Causality Behind Fluorination:

The strategic incorporation of fluorine into small-molecule drug candidates is a well-established method for optimizing pharmacokinetic and physicochemical properties.[5][6] The 2,6-difluoro substitution pattern on the benzoate ring is not arbitrary; it is a deliberate design choice intended to confer several advantages:

-

Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, a common route of drug inactivation. This often leads to improved metabolic stability and a longer half-life in vivo.[4][7]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein binding pockets. It can also modulate the pKa of adjacent functional groups, optimizing their ability to form hydrogen bonds or other key interactions.[7][8] In the context of the VHL binding pocket, which engages in a critical hydrogen bond network, this modulation can be particularly impactful.[9][10]

-

Improved Membrane Permeability: While highly fluorinated compounds can be lipophilic, strategic placement can alter a molecule's conformation and electronic distribution to enhance membrane permeation, a crucial factor for cellular activity.[4][5]

-

Conformational Control: The C-F bond can influence the conformational preferences of the molecule, potentially pre-organizing it for a more favorable binding pose within the E3 ligase pocket.[6]

The amino group at the 3-position provides a versatile synthetic handle for linker attachment, allowing for straightforward incorporation into a PROTAC structure.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is essential for its effective use.

| Property | Value | Source |

| CAS Number | 84832-02-0 | [11] |

| Molecular Formula | C₈H₇F₂NO₂ | [11] |

| Molecular Weight | 187.14 g/mol | [11] |

| Appearance | Reported as a solid | N/A |

| Purity | ≥96% (Commercially available) | [11] |

| Storage | Room temperature | [11] |

Proposed Synthesis

While commercially available, understanding the synthesis of the core is vital for custom modifications. A plausible route can be adapted from established procedures for analogous fluorinated aminobenzoic acids.[12][13] The key transformation is the esterification of the parent carboxylic acid.

Caption: Proposed synthetic route to the target building block.

Experimental Protocol: Esterification

-

Suspend 3-Amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure Methyl 3-amino-2,6-difluorobenzoate.

Self-Validation: The identity and purity of the synthesized product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) and compared against a commercially available standard.

Part 3: From Building Block to Validated PROTAC

This section outlines the complete workflow for converting Methyl 3-amino-2,6-difluorobenzoate into a functional PROTAC targeting the exemplary protein BRD4 and validating its activity. We hypothesize its utility as a VHL ligand precursor.

PROTAC Synthesis Workflow

The overall strategy involves a multi-step synthesis culminating in the final heterobifunctional degrader.

Caption: Multi-stage workflow for PROTAC synthesis.

Protocol 1: Synthesis of VHL Ligand Precursor

-

Amide Coupling: Dissolve Methyl 3-amino-2,6-difluorobenzoate (1.0 eq) and a suitable N-Boc-protected hydroxyproline derivative (1.1 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir at room temperature for 12-16 hours. Monitor by LC-MS.

-

Work-up & Purification: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled intermediate.

-

Saponification: Dissolve the purified ester in a THF/water mixture. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

-

Acidification & Extraction: Acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the VHL ligand precursor with a terminal carboxylic acid.

Protocol 2: Final PROTAC Assembly

-

Activation: In a new flask, dissolve the VHL ligand precursor (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of the amine-functionalized linker-warhead fragment (e.g., a JQ1 derivative, 1.1 eq) in DMF to the activated mixture.

-

Reaction & Purification: Stir the reaction at room temperature for 4-12 hours. Upon completion, purify the final PROTAC directly by preparative HPLC to ensure high purity for biological testing.

A Self-Validating System: The Experimental Cascade

The ultimate test of the building block's utility is the biological activity of the final PROTAC. A rigorous, multi-stage validation process is required to confirm the mechanism of action.

Caption: The experimental cascade for PROTAC validation.

Protocol 3: Ternary Complex Formation (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase complex.[14][15]

-

Objective: To quantify the dose-dependent formation of the [BRD4]-[PROTAC]-[VHL] complex.

-

Materials:

-

His-tagged BRD4 bromodomain protein.

-

GST-tagged VHL-ElonginC-ElonginB (VCB) complex.

-

Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate).

-

Anti-GST antibody labeled with a FRET acceptor (e.g., d2).

-

Synthesized PROTAC and control compounds.

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

384-well, low-volume, non-binding microplates.

-

-

Procedure:

-

Prepare a serial dilution of the PROTAC in assay buffer directly in the assay plate.

-

Prepare a master mix containing His-BRD4 and GST-VCB at optimized concentrations (e.g., 5-10 nM each). Add this mix to the wells containing the PROTAC.

-

Prepare a master mix of the donor and acceptor antibodies. Add this to all wells.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation (e.g., 340 nm).

-

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration and fit the data to a suitable model to determine the EC₅₀ for complex formation. A bell-shaped curve is characteristic of the "hook effect" common in PROTACs.[16]

Protocol 4: Target Degradation (Western Blot Analysis)

The definitive proof of a PROTAC's function is the reduction of the target protein in a cellular context.[1][17]

-

Objective: To visualize and quantify the reduction in BRD4 protein levels following PROTAC treatment.

-

Procedure:

-

Cell Culture & Treatment: Seed a relevant cell line (e.g., HeLa or MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[18][19]

-

Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]

-

Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[1][20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Visualize the protein bands using a chemiluminescence imaging system. Perform densitometry analysis to quantify the BRD4 band intensity relative to the loading control for each treatment condition. Plot the relative protein level against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]

-

Part 4: Conclusion and Future Perspectives

This guide has presented a comprehensive, scientifically-grounded rationale for the exploration of Methyl 3-amino-2,6-difluorobenzoate as a novel building block in targeted protein degradation. By leveraging the known benefits of fluorine in medicinal chemistry, this fragment offers a promising starting point for creating next-generation VHL-recruiting PROTACs with potentially enhanced metabolic stability and binding affinity.[4][7]

The provided step-by-step protocols for synthesis and validation constitute a complete, self-validating workflow. Successful execution of these experiments would provide strong proof-of-concept for this new scaffold. Future work should focus on expanding the utility of this core by exploring different linker attachment points and warheads for other proteins of interest, thereby building a versatile library of degraders based on this promising new chemical matter.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. calpaclab.com [calpaclab.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. assaygenie.com [assaygenie.com]

- 20. docs.abcam.com [docs.abcam.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-2,6-difluorobenzoate

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-amino-2,6-difluorobenzoate, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also critical insights into the causality behind methodological choices. We will explore the synthesis starting from two principal and commercially available starting materials: 2,6-difluorobenzoic acid and 2,6-difluorobenzonitrile . Each pathway is dissected to highlight the strategic considerations at each synthetic step, from electrophilic aromatic substitution on a deactivated ring system to chemoselective reduction in the presence of sensitive halogen substituents. The guide is structured to provide a comparative analysis, enabling informed decisions in process development and scale-up.

Introduction: The Strategic Importance of Methyl 3-amino-2,6-difluorobenzoate

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Methyl 3-amino-2,6-difluorobenzoate is a prime example of a highly functionalized building block that serves as a linchpin in the synthesis of complex molecular targets. The ortho-difluoro substitution pattern, combined with the synthetically versatile amino and methyl ester functionalities, makes it a sought-after intermediate. This guide aims to demystify its synthesis by providing a detailed examination of the most viable and field-proven synthetic strategies.

Synthetic Route I: From 2,6-Difluorobenzoic Acid

This is arguably the most direct and commonly employed route, leveraging the commercial availability of 2,6-difluorobenzoic acid. The synthesis proceeds through three key transformations: nitration, esterification, and reduction.

Logical Workflow for Route I

A Guide to the Spectroscopic Characterization of Methyl 3-amino-2,6-difluorobenzoate

Introduction

Methyl 3-amino-2,6-difluorobenzoate (CAS No. 84832-02-0) is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] With a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , its structure presents a unique arrangement of substituents that are of significant interest in the development of novel pharmaceuticals, including its use in protein degrader building blocks.[1][2]

The precise substitution pattern—an amine at C3 and fluorine atoms at the ortho positions C2 and C6 relative to the methyl ester—requires unambiguous structural confirmation after synthesis. The electronic effects of these groups (electron-donating amine, electron-withdrawing fluorines and ester) create a distinct spectroscopic fingerprint. This guide provides a comprehensive framework for researchers and drug development professionals on the acquisition and interpretation of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to verify the identity, purity, and structure of this compound. While a publicly available, complete dataset is scarce, this document outlines the predicted spectral characteristics and the robust experimental workflows necessary for its full characterization.

Predicted Spectroscopic Data & Interpretation

The following sections detail the anticipated spectral features of Methyl 3-amino-2,6-difluorobenzoate. These predictions are grounded in fundamental spectroscopic principles and analysis of structurally related compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Aromatic CH | ~6.7 - 7.2 | Multiplet (m) or Triplet of triplets (tt) | 2H | The two aromatic protons at C4 and C5 are chemically non-equivalent. They will couple to each other and to the two adjacent fluorine atoms, resulting in a complex multiplet. The electron-donating amine and electron-withdrawing fluorines will influence their exact chemical shift. |

| Amine NH₂ | ~4.0 - 5.5 | Broad singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| Methyl OCH₃ | ~3.9 | Singlet (s) | 3H | The methyl group of the ester is a singlet as there are no adjacent protons. Its chemical shift is characteristic of a methyl ester. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Due to the molecule's symmetry, fewer than 8 signals are expected for the aromatic carbons. Carbons bonded to fluorine will exhibit characteristic splitting (¹JCF, ²JCF, etc.).[8]

| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment & Rationale |

| Carbonyl C=O | ~165 | Small (t or d) | C =O. The ester carbonyl carbon. May show small coupling to the ortho-fluorine. |

| C-F | ~155 - 160 | Large (dd) | C 2 and C 6. These carbons are directly attached to fluorine, resulting in a very large one-bond C-F coupling constant (¹JCF > 200 Hz). They appear far downfield. |

| C-NH₂ | ~140 - 145 | Small (t) | C 3. Attached to the amino group. Will exhibit smaller two-bond coupling to the adjacent fluorines. |

| Aromatic CH | ~110 - 125 | Medium (d or t) | C 4 and C 5. Shielded carbons of the aromatic ring. Will show coupling to the fluorine atoms. |

| C-COOCH₃ | ~115 - 120 | Medium (t) | C 1. The ipso-carbon attached to the ester group. Its shift is influenced by the two ortho-fluorines. |

| Methyl OCH₃ | ~52 | None | OC H₃. The characteristic signal for a methyl ester carbon. |

¹⁹F NMR Spectroscopy

Due to the chemical equivalence of the two fluorine atoms, the ¹⁹F NMR spectrum is expected to be simple, showing a single signal.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| Ar-F | ~ -110 to -130 | Multiplet | F at C2 and C6. The two fluorine atoms are chemically equivalent and will appear as a single resonance. The signal will be split by the adjacent aromatic protons (H4, H5) and potentially the other fluorine atom, though F-F coupling through the ring may be small. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Medium | Primary Amine (-NH₂) |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Aromatic Ring |

| 2850 - 2960 | Aliphatic C-H stretch | Medium-Weak | Methyl Ester (-OCH₃) |

| ~1720 | C=O stretch | Strong | Ester Carbonyl |

| ~1600, ~1480 | C=C stretch | Medium | Aromatic Ring |

| 1200 - 1300 | C-O stretch | Strong | Ester |

| 1100 - 1250 | C-F stretch | Strong | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electrospray Ionization (ESI) is a common soft ionization technique for this type of molecule.[7]

| m/z Value | Ion | Rationale |

| 188.05 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS (positive mode). The exact mass helps confirm the molecular formula. |

| 187.04 | [M]⁺ | The molecular ion peak in techniques like Electron Impact (EI). |

| 156.04 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway. |

| 128.04 | [M-COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols must be followed. The choice of instrumentation and parameters is critical for obtaining high-quality spectra.

Protocol 1: NMR Data Acquisition

This workflow outlines the steps for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol 2: FT-IR Data Acquisition

This protocol uses a modern FT-IR spectrometer with an ATR accessory, which simplifies sample handling.

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Protocol 3: Mass Spectrometry Data Acquisition

This workflow describes acquiring a high-resolution mass spectrum using LC-MS with an ESI source.

Caption: Workflow for molecular weight confirmation using LC-MS with ESI.

Integrated Data Analysis & Structural Verification

No single technique is sufficient for full characterization. A holistic approach is mandatory in a professional drug development setting to ensure the material's identity and purity meet rigorous standards.

Caption: Integrated workflow for structural verification using MS, IR, and NMR data.

This logical flow demonstrates the self-validating system required for scientific integrity. The mass spectrum confirms the molecular weight, the IR spectrum confirms the presence of key functional groups, and the full suite of NMR spectra confirms the precise connectivity and stereochemistry of the atoms, leaving no ambiguity as to the compound's identity.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Porous, T. et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Molbank, 2021. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Available at: [Link]

-

CP Lab Chemicals. Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available at: [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

-

BOJNSCI. Methyl 3-amino-2,6-difluorobenzoate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Reddit. H-NMR Help!. Available at: [Link]

-

PubChem. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Available at: [Link]

-

PubChem. Methyl 4-amino-2,6-difluorobenzoate. Available at: [Link]

-

PubChem. Methyl-3-amino-2-fluorobenzoate. Available at: [Link]

-

AMiner. AMiner Open Data Platform. Available at: [Link]

-

SFA ScholarWorks. 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes.... Available at: [Link]

-

MDPI. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe.... Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based o" by Kefa Karimu Onchoke [scholarworks.sfasu.edu]

Navigating the Synthesis and Supply of Methyl 3-amino-2,6-difluorobenzoate: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance a compound's pharmacological profile. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1] Among the vast array of fluorinated building blocks, substituted aminobenzoates are of particular interest due to their versatile chemical handles that allow for their seamless integration into complex molecular architectures. This guide provides an in-depth technical overview of Methyl 3-amino-2,6-difluorobenzoate, a key intermediate for researchers and scientists engaged in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Compound Identification and Clarification of Structurally Related Molecules

Clarity in chemical nomenclature is paramount to ensure the procurement of the correct starting materials. Methyl 3-amino-2,6-difluorobenzoate is often mistaken for its structural isomers or related compounds. This section aims to provide a clear distinction between these molecules.

1.1. Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0)

This is the primary subject of this guide. It is a difluorinated aminobenzoate with the amino group positioned between the two fluorine atoms and the methyl ester.

-

IUPAC Name: methyl 3-amino-2,6-difluorobenzoate[2]

-

Synonym: 2,4-Difluoro-3-(methoxycarbonyl)aniline[2]

-

Molecular Weight: 187.14 g/mol [3]

1.2. Commonly Confused Compounds

To avert potential setbacks in experimental workflows, it is crucial to differentiate the target compound from the following:

-

Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3): This compound lacks the second fluorine atom at the 6-position. It is a key intermediate in the synthesis of targeted cancer therapies like Dabrafenib Mesylate.[8]

-

Methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-2-fluorobenzoate (CAS 1195768-19-4): This is a more complex molecule with a difluorophenylsulfonamido group, and it should not be confused with the simpler aminobenzoate.[9]

-

Methyl 4-amino-2,6-difluorobenzoate (CAS 191478-99-6): In this isomer, the amino group is at the 4-position instead of the 3-position.[10]

Technical Data and Physicochemical Properties

A comprehensive understanding of a building block's properties is essential for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

| Property | Value | Source |

| CAS Number | 84832-02-0 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₇F₂NO₂ | [3][6] |

| Molecular Weight | 187.14 g/mol | [3] |

| Appearance | Solid-Low Melt | [2] |

| Boiling Point | 23-24 °C | [2] |

| Storage Temperature | Room temperature, protect from light | [3][6] |

| Purity (Typical) | ≥96-98% | [3][6] |

| InChI Key | IUXHGFLADBGDTR-UHFFFAOYSA-N | [2] |

| SMILES | O=C(OC)C1=C(F)C=CC(N)=C1F | [3] |

2.1. Spectral Data

-

¹H NMR: Expected signals would correspond to the aromatic protons, the amine protons, and the methyl ester protons. The fluorine atoms would cause characteristic splitting patterns in the aromatic region.

-

¹³C NMR: Signals would be present for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon of the ester.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 187.0445, corresponding to the exact mass of the compound.

Synthesis of Methyl 3-amino-2,6-difluorobenzoate

A reliable and scalable synthetic route is a critical consideration for the adoption of a building block in drug development campaigns. While a specific, peer-reviewed protocol for the synthesis of Methyl 3-amino-2,6-difluorobenzoate is not widely published, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles and analogous transformations found in the patent literature for similar compounds.

3.1. Proposed Synthetic Pathway

The following proposed synthesis starts from commercially available 2,6-difluorobenzoic acid.

Proposed Synthesis Workflow

3.2. Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed proposition and should be optimized and validated in a laboratory setting.

Step 1: Nitration of 2,6-Difluorobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0°C.

-

Addition of Starting Material: Slowly add 2,6-difluorobenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

-

Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluoro-3-nitrobenzoic acid.

Step 2: Esterification of 2,6-Difluoro-3-nitrobenzoic Acid

-

Reaction Setup: Dissolve the 2,6-difluoro-3-nitrobenzoic acid from the previous step in methanol in a round-bottom flask.

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride to form the acid chloride in situ followed by the addition of methanol.

-

Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl 2,6-difluoro-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the Methyl 2,6-difluoro-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC or HPLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl 3-amino-2,6-difluorobenzoate.

Applications in Drug Discovery and Development

The primary application of Methyl 3-amino-2,6-difluorobenzoate in the pharmaceutical industry is as a crucial building block in the synthesis of complex molecules, particularly in the field of targeted protein degradation.

4.1. Role in Targeted Protein Degradation (TPD)

Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[11][12] This is often achieved using bifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis and Action

Methyl 3-amino-2,6-difluorobenzoate is classified by some suppliers as a "Protein Degrader Building Block".[6] This suggests its utility in the synthesis of the E3 ligase-binding component of a PROTAC. The amino and ester functionalities provide convenient points for chemical modification and attachment of a linker, which in turn is connected to a ligand for the target protein. The difluoro substitution pattern is likely intended to confer advantageous properties such as increased metabolic stability and favorable binding interactions with the E3 ligase.

While specific examples of marketed drugs or late-stage clinical candidates that explicitly use this building block are not yet prevalent in the public domain, its availability from chemical suppliers catering to the research and development sector indicates its use in preclinical and discovery-phase projects.

Commercial Availability and Suppliers

Methyl 3-amino-2,6-difluorobenzoate is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. It is typically sold in research quantities, from grams to kilograms.

| Supplier | Purity | Notes |

| ChemScene | ≥98% | Offers custom synthesis and process optimization services.[3] |

| Apollo Scientific (via Sigma-Aldrich) | Not specified | Available in various quantities.[2] |

| Ambeed (via Sigma-Aldrich) | Not specified | |

| BLD Pharm | Not specified | Available for online orders.[4] |

| CP Lab Chemicals | min 96% | Labeled as a "Protein Degrader Building Block".[6] |

| Chemrio | Not specified | Listed as a product offering.[13] |

Note: The availability and purity of this compound can vary. It is recommended to contact the suppliers directly for the most up-to-date information, including pricing and availability of certificates of analysis (CoA) and safety data sheets (SDS). This product is intended for professional research and commercial use only.[6]

Conclusion

Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0) represents a valuable and strategically designed building block for medicinal chemists and drug development professionals. Its difluorinated aromatic core, coupled with versatile chemical handles, makes it particularly suitable for the synthesis of novel therapeutics, especially in the rapidly advancing field of targeted protein degradation. A clear understanding of its chemical identity, properties, and a plausible synthetic route, as outlined in this guide, is essential for its effective utilization in research and development. As the pipeline of targeted protein degraders continues to grow, the importance of specialized building blocks like Methyl 3-amino-2,6-difluorobenzoate is set to increase, making it a compound of significant interest for the future of drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

University of Mississippi. (n.d.). Synthetic Studies on Valuable Fluorinated Building Blocks. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.

-

PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2,6-difluorobenzoate. Retrieved from [Link]

-